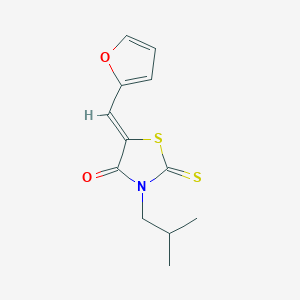![molecular formula C23H32N2O2 B4832100 2-(4-tert-butylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B4832100.png)
2-(4-tert-butylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide
説明
2-(4-tert-butylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide, commonly known as BAPTA-AM, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. BAPTA-AM is a cell-permeable and membrane-impermeable calcium chelator, which means that it has the ability to bind to calcium ions and remove them from the cytoplasm of cells. This property makes BAPTA-AM an important tool for investigating the role of calcium signaling in various biological processes.
作用機序
BAPTA-AM works by binding to calcium ions and removing them from the cytoplasm of cells. This property makes BAPTA-AM an important tool for investigating the role of calcium signaling in various biological processes. Calcium signaling is involved in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By removing calcium ions from the cytoplasm of cells, BAPTA-AM can help researchers investigate the role of calcium signaling in these processes.
Biochemical and Physiological Effects:
BAPTA-AM has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters, reduce the activity of ion channels, and prevent the activation of enzymes that are dependent on calcium ions. BAPTA-AM has also been shown to induce cell death in some cell types.
実験室実験の利点と制限
One advantage of using BAPTA-AM in lab experiments is that it is a highly specific calcium chelator, meaning that it only binds to calcium ions and does not affect other ions or molecules. This makes it a useful tool for investigating the role of calcium signaling in various biological processes. However, one limitation of using BAPTA-AM is that it is membrane-impermeable, which means that it cannot penetrate cell membranes. This limits its use to experiments that involve cells that have been permeabilized or to extracellular applications.
List of
将来の方向性
1. Investigating the role of calcium signaling in the development of Alzheimer's disease and other neurodegenerative diseases using BAPTA-AM.
2. Developing new methods for delivering BAPTA-AM to cells to overcome its membrane-impermeability.
3. Investigating the role of calcium signaling in cancer using BAPTA-AM.
4. Developing new calcium chelators that are more specific and have fewer limitations than BAPTA-AM.
5. Investigating the role of calcium signaling in stem cell differentiation using BAPTA-AM.
6. Developing new methods for imaging calcium signaling in live cells using BAPTA-AM.
7. Investigating the role of calcium signaling in synaptic plasticity using BAPTA-AM.
8. Developing new methods for studying the kinetics of calcium signaling using BAPTA-AM.
9. Investigating the role of calcium signaling in cardiac function using BAPTA-AM.
10. Developing new methods for studying the role of calcium signaling in the immune system using BAPTA-AM.
科学的研究の応用
BAPTA-AM has been widely used in scientific research to investigate the role of calcium signaling in various biological processes. It has been used to study the calcium-dependent regulation of ion channels, neurotransmitter release, gene expression, and cell death. BAPTA-AM has also been used to investigate the role of calcium signaling in diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-7-25(8-2)19-11-14-21(17(3)15-19)24-22(26)16-27-20-12-9-18(10-13-20)23(4,5)6/h9-15H,7-8,16H2,1-6H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMNHRGHTOVZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4832029.png)
![methyl ({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4832049.png)
![methyl {3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}carbamate](/img/structure/B4832056.png)
![N-{4-[4-methyl-5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4832060.png)
![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4832066.png)
![8,8-dimethyl-10-(4-morpholinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4832071.png)
![1'-{2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4832082.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-furamide](/img/structure/B4832086.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B4832093.png)
![1-(2-chlorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]methanesulfonamide](/img/structure/B4832101.png)

![5-(5-ethyl-2-thienyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4832114.png)
![methyl 7-methyl-3-(3-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4832119.png)